lithium;cycloheptene
Description
Fundamentals of Carbon-Lithium Bonding and Reactivity in Organometallic Chemistry
The carbon-lithium (C-Li) bond is the defining feature of organolithium reagents and the source of their characteristic reactivity. fiveable.menumberanalytics.comnumberanalytics.com Due to the significant difference in electronegativity between carbon and lithium, the C-Li bond is highly polarized, possessing both covalent and ionic character. fiveable.mewikipedia.org This polarization results in a substantial partial negative charge on the carbon atom, making it a powerful nucleophile and a strong base. numberanalytics.comnumberanalytics.comwikipedia.org The lithium atom, in turn, is electron-deficient. fiveable.me
A key structural feature of organolithium compounds is their tendency to form aggregates or oligomers. fiveable.meunt.edu Rather than existing as simple monomers (RLi), they associate into dimers, tetramers, or hexamers in both the solid state and in solution. fiveable.meunt.edu This aggregation is influenced by the nature of the organic group, the solvent, and the temperature. fiveable.me For instance, methyllithium (B1224462) exists as a tetramer in the solid state, while n-butyllithium is typically a hexamer in hydrocarbon solvents and a tetramer in ether solvents. unt.edu This association directly impacts the reagent's reactivity. wikipedia.org
The reactivity of organolithium compounds is dominated by two main pathways:
Nucleophilic Addition: The nucleophilic carbon atom readily attacks electrophilic centers, particularly the carbon atoms of carbonyl groups in aldehydes and ketones. fiveable.me
Deprotonation (Metalation): As strong bases, they can abstract protons from a wide range of organic molecules, a process known as metalation. wikipedia.orgfishersci.fr
Historical Context and Development of Organolithium Reagents
The journey of organolithium chemistry began in 1917 with the pioneering work of Wilhelm Schlenk. numberanalytics.comnumberanalytics.comnih.govresearchgate.net He was the first to successfully synthesize and isolate organolithium compounds, specifically methyllithium, ethyllithium, and phenyllithium. nih.gov Schlenk's initial method involved the reaction of organomercury compounds with lithium metal. nih.gov
The development of this class of reagents was initially hampered by the significant challenge of handling these highly air- and moisture-sensitive compounds. nih.govresearchgate.net Schlenk's development of specialized glassware and techniques for working under inert atmospheres (the "Schlenk line") was a critical breakthrough that paved the way for their broader use. nih.govresearchgate.net A subsequent major advancement was the discovery that organolithium reagents could be synthesized more directly by reacting organic halides with lithium metal, a method that became thermodynamically favorable due to the formation of stable lithium halides. nih.gov These developments transformed organolithium reagents from chemical curiosities into indispensable tools for organic synthesis. fishersci.frsigmaaldrich.com
Definition and Significance of Cycloheptenyl Lithium Compounds in Modern Organic Synthesis
Cycloheptenyl lithium is an organolithium reagent where the lithium atom is directly bonded to a carbon atom within a seven-membered cycloheptene (B1346976) ring. It serves as a valuable intermediate in organic synthesis, allowing for the introduction of the cycloheptenyl moiety into various molecular frameworks.
The synthesis of cycloheptenyl lithium can be achieved through the reaction of 1-chlorocycloheptene (B75924) with lithium metal in an ether solvent. rsc.org The rate of this metalation is noted to be somewhat slower than that of its six-membered ring analogue, cyclohexenyl lithium. rsc.org
Once formed, cycloheptenyl lithium acts as a potent nucleophile. Its significance lies in its ability to react with various electrophiles, particularly aldehydes, to create a range of cycloheptenyl-containing carbinols (alcohols). rsc.org For example, it has been used in syntheses reacting with:
Benzaldehyde
Acraldehyde
Sorbaldehyde
These addition reactions provide a direct route to complex cycloheptenyl derivatives, which can be starting materials for further chemical transformations. rsc.org The carboxylation of cycloheptenyl lithium has been used to prove its constitution. rsc.org Its utility has also been noted in the synthesis of compounds like 1-cyclohept-1'-enylallyl alcohol, starting from cycloheptanone (B156872). researchgate.net
Data Tables
Table 1: General Properties of the Carbon-Lithium Bond
| Property | Description | Reference(s) |
| Polarity | Highly polar due to the large electronegativity difference between carbon and lithium. | fiveable.menumberanalytics.comnumberanalytics.comwikipedia.org |
| Character | Exhibits both ionic and covalent characteristics. | fiveable.me |
| Reactivity | The carbon atom is strongly nucleophilic and basic. | numberanalytics.comnumberanalytics.comwikipedia.org |
| Aggregation | Forms oligomeric structures (dimers, tetramers, hexamers) in solution and solid state. | fiveable.meunt.edu |
Table 2: Key Reactions of Cycloheptenyl Lithium
| Reactant | Product Type | Significance | Reference(s) |
| Benzaldehyde | cyclohept-1-enyl(phenyl)methanol | Synthesis of aryl-substituted cycloheptenyl carbinols. | rsc.org |
| Acraldehyde | 1-(cyclohept-1-enyl)prop-2-en-1-ol | Creation of vinyl-substituted cycloheptenyl carbinols. | rsc.org |
| Crotonaldehyde | 1-(cyclohept-1-enyl)but-2-en-1-ol | Synthesis of propenyl-substituted cycloheptenyl carbinols. | rsc.org |
| Carbon Dioxide | cyclohept-1-ene-1-carboxylic acid | Proof of constitution via carboxylation. | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38202-46-9 |
|---|---|
Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
IUPAC Name |
lithium;cycloheptene |
InChI |
InChI=1S/C7H11.Li/c1-2-4-6-7-5-3-1;/h1H,2,4-7H2;/q-1;+1 |
InChI Key |
FKHWGYBLYZNCES-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC=[C-]CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloheptenyl Lithium Compounds
Direct Lithiation Approaches (Lithium-Hydrogen Exchange)
Direct lithiation, or lithium-hydrogen exchange, involves the deprotonation of a C-H bond by a strong lithium base, typically an alkyllithium reagent. This method is a direct and atom-economical way to form organolithium species.
The direct deprotonation of unsubstituted cycloheptene (B1346976) to form cycloheptenyl lithium is a foundational approach. The regioselectivity of this reaction is influenced by the acidity of the allylic protons. The reaction of cycloheptene with a strong base like an alkyllithium can lead to the formation of the cycloheptenyl anion. This intermediate is valuable in subsequent reactions, such as the synthesis of 1-cyclohept-1′-enylallyl alcohol. researchgate.net
Computational studies on the lithiation of cyclic epoxides, including those derived from cycloheptene, have shown that the reaction can proceed through competing pathways of β-elimination and α-lithiation. researchgate.net The specific outcome is highly dependent on the structure and steric environment of the substrate. researchgate.net
The synthesis of substituted cyclohexenes, a related cyclic system, often relies on methods that ensure high regio- and stereocontrol, such as the Diels-Alder reaction or catalytic approaches like ring-closing metathesis. acs.org While not directly cycloheptene, these principles of controlling selectivity in cyclic systems are relevant. For instance, achieving high regioselectivity in intermolecular Diels-Alder reactions often requires sterically or electronically biased substrates. acs.org
Directed metalation groups (DMGs) are functional groups that can coordinate to the lithium atom of an organolithium base, directing deprotonation to a specific, usually ortho, position. msu.edubaranlab.orgorganic-chemistry.org This strategy offers excellent control over regioselectivity. A DMG is typically a Lewis basic moiety that interacts with the Lewis acidic lithium cation, facilitating deprotonation at a nearby site through a complex-induced proximity effect. baranlab.org
While the classic application of DMGs is in aromatic systems (Directed ortho Metalation or DoM), the underlying principles can be extended to non-aromatic systems. msu.edubaranlab.org For a DMG to be effective, it must coordinate the alkyllithium species without itself being susceptible to nucleophilic attack. baranlab.org Common and powerful alkyllithium bases used for these metalations include n-BuLi, sec-BuLi, and t-BuLi, often in the presence of additives like tetramethylethylenediamine (TMEDA) to enhance reactivity by breaking up alkyllithium aggregates. baranlab.orguwindsor.ca
The strength of various DMGs has been established through competition experiments, with groups like O-carbamates (-O-C(O)-NR2) being among the most powerful. uwindsor.caacs.org The choice of solvent is also critical, with polar aprotic solvents like THF and diethyl ether being most common due to their ability to deaggregate the organolithium reagents. uwindsor.ca
| DMG Type | Relative Directing Ability | Common Examples |
| Strong | High | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | Medium | -OR (e.g., -OMe, -OMOM), -NR₂ |
| Weak | Low | -F, -Cl |
This table provides a generalized hierarchy of directing group ability based on established principles in directed metalation chemistry. organic-chemistry.orguwindsor.ca
Regioselective Deprotonation in Cyclic Systems
Halogen-Lithium Exchange Strategies
Halogen-lithium exchange is a widely used and generally very fast reaction for preparing organolithium compounds. wikipedia.orgresearchgate.net It involves the reaction of an organic halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. wikipedia.orgnumberanalytics.com
R-X + R'-Li ⇌ R-Li + R'-X
This equilibrium favors the formation of the more stable organolithium reagent, where the carbanionic carbon can better accommodate a negative charge. researchgate.net Therefore, alkyllithiums are commonly used to prepare vinylic or aryl organolithiums. wikipedia.orgethz.ch
Cycloheptenyl halides, such as 1-bromocycloheptene or 1-iodocycloheptene, are excellent precursors for the synthesis of cycloheptenyl lithium. The reaction with an alkyllithium, typically n-butyllithium or tert-butyllithium, at low temperatures efficiently yields the desired cycloheptenyl lithium. wikipedia.org The rate of exchange is generally faster for iodides than for bromides, and chlorides are much less reactive. wikipedia.orgscribd.com
The reaction is kinetically controlled and can be faster than other potential side reactions like nucleophilic addition. wikipedia.orgharvard.edu This allows for the selective formation of the organolithium species even in the presence of other functional groups. ethz.ch
| Halogen | Typical Reagent | Relative Reactivity |
| Iodo (I) | t-BuLi, n-BuLi | High |
| Bromo (Br) | t-BuLi, n-BuLi | Medium |
| Chloro (Cl) | n-BuLi | Low/Unreactive |
This table summarizes the general reactivity trend for halogens in lithium-halogen exchange reactions. wikipedia.orgscribd.com
A key feature of the lithium-halogen exchange reaction with vinyl halides is that it proceeds with retention of the double bond's stereochemistry. wikipedia.orgharvard.edu This means that if one starts with a (Z)-cycloheptenyl halide, the resulting (Z)-cycloheptenyl lithium will be formed, and likewise for the (E)-isomer. This stereospecificity is a significant advantage for stereocontrolled synthesis. scribd.comharvard.edu
The mechanism is thought to involve a nucleophilic attack of the organolithium's carbanion on the halogen atom of the substrate, possibly proceeding through a transient "ate-complex" intermediate. wikipedia.orgresearchgate.netharvard.edu X-ray crystallographic evidence has been obtained for such ate-complexes, lending support to this mechanistic proposal. harvard.edu
Transformation of Cycloheptenyl Halides
Transmetalation Reactions for Cycloheptenyl Lithium Formation
Transmetalation is a process where an organic group is transferred from one metal to another. ethz.ch To form cycloheptenyl lithium, a less electropositive organometallic compound of cycloheptene, such as an organotin or organomercury compound, can be reacted with an alkyllithium reagent. The reaction is driven by the formation of a more stable organometallic species, with the organic group moving to the more electropositive metal (lithium). ethz.ch
For instance, a cycloheptenyltin compound can be converted to cycloheptenyl lithium upon treatment with n-butyllithium. This method is particularly useful when the precursor organometallic is easier to prepare or handle than the corresponding halide, or when other functional groups in the molecule are incompatible with direct lithiation or halogen-lithium exchange conditions. Redox transmetalation represents another versatile pathway, particularly for synthesizing lanthanoid complexes from amido-mercurial iodides and elemental metals. rsc.org
Reductive Lithiation of Cyclic Alkenes
The synthesis of cycloheptenyl lithium, a key organometallic intermediate, can be effectively achieved through the reductive lithiation of halogenated cycloalkenes. This method primarily involves a lithium-halogen exchange, a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org The reaction typically utilizes lithium metal to replace a halogen atom on the cycloalkene ring with a lithium atom.
A notable example is the synthesis of cycloheptenyl lithium from 1-chlorocycloheptene (B75924). The reaction involves treating 1-chlorocycloheptene with lithium metal. This process leads to the formation of the desired cycloheptenyl lithium. ualberta.caunimi.it The underlying mechanism is a lithium-halogen exchange, where the electropositive lithium metal reacts with the organochloride. wikipedia.org This method is analogous to the synthesis of other cycloalkenyl lithium compounds, such as the preparation of cyclohexenyl lithium from 1-chlorocyclohexene. thieme-connect.de
The rate of lithium-halogen exchange is influenced by the nature of the halogen, with the general trend being I > Br > Cl. wikipedia.org While direct reductive lithiation of the carbon-carbon double bond in cycloheptene is not a standard method for preparing cycloheptenyl lithium, the use of a halogenated precursor is a well-established and efficient route.
For the closely related synthesis of cyclohexenyl lithium from 1-chlorocyclohexene, specific reaction conditions have been detailed, providing a valuable reference for the cycloheptene analogue. The reaction is typically carried out in an ethereal solvent, such as diethyl ether, under an inert atmosphere (e.g., nitrogen). thieme-connect.de An excess of finely cut lithium metal is used to ensure the reaction proceeds to completion. thieme-connect.de An induction period is often observed before the reaction initiates, after which the solution may become turbid. thieme-connect.de
The following interactive data table summarizes the reported reaction conditions for the synthesis of cyclohexenyl lithium, which can be considered indicative for the synthesis of cycloheptenyl lithium.
| Parameter | Value | Reference |
| Starting Material | 1-Chlorocyclohexene | thieme-connect.de |
| Reagent | Lithium metal (finely cut) | thieme-connect.de |
| Solvent | Diethyl Ether (Na-dried) | thieme-connect.de |
| Atmosphere | Nitrogen | thieme-connect.de |
| Stoichiometry | ~2 equivalents of Li per equivalent of 1-chlorocyclohexene | thieme-connect.de |
| Observation | Induction period followed by turbidity | thieme-connect.de |
This table presents data for the synthesis of cyclohexenyl lithium, a close structural analog to cycloheptenyl lithium, to provide insight into typical reaction conditions.
The resulting cycloheptenyl lithium solution can then be used in subsequent reactions with various electrophiles to generate a range of functionalized cycloheptene derivatives. For instance, the synthesized cyclohexenyl lithium has been successfully reacted with benzophenone (B1666685) to yield cyclohex-1-enyldiphenylmethanol in good yield. thieme-connect.de This demonstrates the utility of reductive lithiation in preparing synthetically versatile vinyllithium (B1195746) reagents.
Structural Elucidation and Aggregation Phenomena of Cycloheptenyl Lithium
Spectroscopic Characterization Techniques
Advanced spectroscopic methods are crucial for understanding the solution structure of reactive species like cycloheptenyl lithium. Low-temperature NMR spectroscopy stands out as a particularly powerful tool for these investigations. scispace.comgoettingen-research-online.descielo.br
To overcome the challenges posed by the dynamic nature and reactivity of organolithium compounds, NMR studies are often conducted at low temperatures. scispace.comresearchgate.net This approach slows down dynamic exchange processes, allowing for the observation of distinct signals for different species in solution. scispace.comscielo.br
¹H NMR: Proton NMR provides information about the organic framework of the cycloheptenyl group. Chemical shifts and coupling constants can indicate changes in the electronic environment of the protons upon lithiation and can help to understand the geometry of the cycloheptenyl ring.
¹³C NMR: Carbon-13 NMR is highly informative for organolithium compounds. The chemical shift of the carbon atom bonded to lithium (C-Li) is particularly sensitive to the nature of the C-Li bond and the aggregation state. scispace.com Furthermore, the use of ¹³C-labeled precursors allows for the observation of scalar coupling between ¹³C and lithium isotopes (⁶Li or ⁷Li). The multiplicity of the ¹³C signal due to this coupling can directly reveal the number of lithium atoms in the aggregate. For instance, a quintet in the ¹³C NMR spectrum of a ¹³C-labeled organolithium compound prepared with ⁶Li would indicate a dimeric structure with a planar arrangement of two lithium and two carbon atoms. scispace.com
⁶Li and ⁷Li NMR: Lithium has two naturally occurring isotopes, ⁷Li (92.5% abundance) and ⁶Li (7.5% abundance). Both are NMR active, but ⁶Li is often preferred for detailed structural studies despite its lower abundance due to its smaller quadrupole moment, which results in sharper NMR signals. ⁷Li NMR can also provide valuable information, particularly regarding the distinction between different types of ion pairs. uni-siegen.de The chemical shift in lithium NMR is sensitive to the coordination environment of the lithium cation, including the type of solvent and the presence of additives.
Organolithium compounds, including cycloheptenyl lithium, exist in solution as an equilibrium mixture of different aggregation states, such as monomers, dimers, and higher oligomers. organicchemistrydata.orgwikipedia.orgodu.edu The degree of aggregation is influenced by factors like the concentration of the organolithium species, the nature of the solvent, and the temperature. odu.eduosi.lv Low-temperature NMR spectroscopy is a primary method for identifying and quantifying these aggregates. scispace.comscielo.br The observation of distinct sets of signals for each aggregation state or the analysis of averaged signals in cases of rapid exchange provides insight into the distribution of these species.
A critical aspect of the structure of organolithium compounds in solution is the nature of the interaction between the carbanion and the lithium cation, which can exist as either contact ion pairs (CIPs) or solvent-separated ion pairs (SIPs). uni-siegen.deoup.com
Contact Ion Pairs (CIPs): In a CIP, the carbanion and the lithium cation are in direct contact. uni-siegen.dechemrxiv.org This arrangement is favored in non-polar or weakly coordinating solvents.
Solvent-Separated Ion Pairs (SIPs): In a SIP, one or more solvent molecules are inserted between the carbanion and the lithium cation, creating a solvent-solvated cation and a "naked" carbanion. uni-siegen.dechemrxiv.org SIPs are more prevalent in strongly coordinating polar solvents. oup.comnih.gov
The equilibrium between CIPs and SIPs is a key determinant of the reactivity of an organolithium reagent. organicchemistrydata.org Generally, SIPs are considered to be more reactive than CIPs because the carbanion is less encumbered and more available for reaction. uni-siegen.de Low-temperature multinuclear NMR techniques can distinguish between CIPs and SIPs. For example, the chemical shifts of both the carbanionic carbon and the lithium nucleus are sensitive to the ion pair status. uni-siegen.de Furthermore, techniques like ⁷Li NMR can use the quadrupolar coupling constant (χ) to differentiate between the two, with CIPs exhibiting significantly larger χ values than SIPs. uni-siegen.de
Elucidation of Aggregation States (Monomers, Dimers, Oligomers, Ion Pairs)
Influence of Solvent and Ligands on Aggregation and Reactivity
The solvent and the presence of coordinating ligands play a pivotal role in modulating the aggregation state and, consequently, the reactivity of organolithium compounds like cycloheptenyl lithium. numberanalytics.comosi.lvnih.gov
Ethereal solvents are commonly used for reactions involving organolithium reagents due to their ability to solvate the lithium cation, which breaks down the large aggregates present in hydrocarbon solvents. numberanalytics.comosi.lv
Tetrahydrofuran (B95107) (THF): THF is a polar aprotic solvent that effectively solvates the lithium cation. numberanalytics.comoup.com This solvation promotes the formation of smaller, more reactive aggregates, such as dimers and monomers. numberanalytics.comodu.edu The increased solvation by THF also favors the formation of solvent-separated ion pairs (SIPs), which can lead to enhanced reactivity. nih.gov However, it's important to note that organolithium reagents can react with THF, especially at higher temperatures, which can lead to decomposition. osi.lv
Diethyl Ether (Et₂O): Diethyl ether is a less polar and less sterically hindered ether compared to THF. nih.gov While it does solvate the lithium cation, it is generally less effective at breaking up aggregates than THF. osi.lvnih.gov Consequently, in diethyl ether, organolithium compounds may exist in higher aggregation states compared to solutions in THF. The tendency to form contact ion pairs is also higher in diethyl ether than in THF. nih.gov
The choice of ethereal solvent can therefore be used to fine-tune the reactivity of cycloheptenyl lithium by influencing the equilibrium between different aggregation states and ion pair types. numberanalytics.comnih.gov
The addition of strongly coordinating polar additives can have a dramatic effect on the structure and reactivity of organolithium compounds. numberanalytics.comwikipedia.org These additives compete with the solvent and the carbanion to coordinate to the lithium cation.
Hexamethylphosphoramide (B148902) (HMPA): HMPA is a very powerful coordinating agent for lithium ions. wikipedia.orgscispace.com Its addition to a solution of an organolithium reagent in a solvent like THF can lead to the significant breakdown of aggregates, often favoring the formation of monomers. scispace.comresearchgate.net HMPA is particularly effective at promoting the formation of solvent-separated ion pairs (SIPs). scispace.com This deaggregation and increased SIP formation generally lead to a substantial increase in the reactivity of the organolithium reagent. numberanalytics.comscispace.com
N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating ligand that coordinates strongly to the lithium cation. wikipedia.orgnih.gov This chelation effect is very effective at breaking down aggregates and can lead to the formation of monomeric or dimeric species. scispace.comnih.gov By sequestering the lithium cation, TMEDA increases the nucleophilicity of the carbanion, thereby enhancing its reactivity. numberanalytics.comwikipedia.org The structure of the resulting TMEDA-solvated organolithium complex can be either a contact ion pair or a solvent-separated ion pair, depending on the specific organolithium compound and the reaction conditions.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): DMPU is often used as a less toxic alternative to HMPA. scispace.com It is also a strong coordinating agent for lithium ions and can be used to break up aggregates and promote the formation of more reactive species. scispace.com Studies have shown that multiple equivalents of DMPU may be required to achieve the same level of reactivity enhancement as HMPA. scispace.com
Table 1: Influence of Solvents and Additives on Cycloheptenyl Lithium Aggregation
| Solvent/Additive | Predominant Aggregation State | Predominant Ion Pair Type | Relative Reactivity |
| Hydrocarbon | High aggregates (tetramers, hexamers) | CIP | Low |
| Diethyl Ether | Dimers, Tetramers | Mostly CIP | Moderate |
| THF | Monomers, Dimers | CIP/SIP equilibrium | High |
| THF/HMPA | Monomers | Mostly SIP | Very High |
| THF/TMEDA | Monomers, Dimers | CIP/SIP equilibrium | Very High |
| THF/DMPU | Monomers, Dimers | CIP/SIP equilibrium | High |
Table 2: Spectroscopic Data for Organolithium Aggregates
| Spectroscopic Technique | Observation | Structural Interpretation |
| ¹³C NMR (¹³C-labeled) | Quintet signal for C-Li | Dimeric aggregate |
| ⁷Li NMR | Large quadrupolar coupling constant (χ) | Contact Ion Pair (CIP) |
| ⁷Li NMR | Small quadrupolar coupling constant (χ) | Solvent-Separated Ion Pair (SIP) |
| Low-Temperature NMR | Distinct signals for different species | Slow exchange between aggregates |
Chelation Effects by Hemilabile Ligands
The reactivity and structure of organolithium compounds, such as cycloheptenyl lithium, are significantly influenced by the coordination environment of the lithium cation. Hemilabile ligands, which contain at least two different coordinating groups, play a crucial role in this context. organic-chemistry.org These ligands can dynamically coordinate and de-coordinate from the metal center, providing a reversible binding site that can influence the compound's stability and reactivity. ubc.ca
The term "hemilabile" refers to the ligand's ability to exhibit a dynamic "on-and-off" chelating effect. organic-chemistry.org One part of the ligand forms a strong bond with the lithium ion, while the other, weaker-donating group can be displaced by solvent molecules or other reagents. This behavior is central to their application in catalysis and synthesis. organic-chemistry.orgscielo.org.za For instance, in reactions involving organolithium reagents, the choice of a hemilabile ligand can dictate the reaction pathway. Studies on lithium diisopropylamide-mediated elimination reactions have shown that hemilabile polyethers and amino ethers can promote monomer-based pathways through chelation. nih.gov
The effectiveness of chelation by hemilabile ligands is dependent on their structure. Research indicates that anticipated rate accelerations based on structural features like the gem-dimethyl effect may not always materialize; in some cases, substituents on the ligand can sterically hinder the reaction, slowing it down. nih.gov This suggests that severe steric strain within the chelated complex can offset the potential stabilizing benefits of chelation. nih.gov The design of these ligands often involves fine-tuning the electronic density on the coordinating atoms and the length of the chain connecting the donor groups to optimize the chelating effect. organic-chemistry.org
Interactive Table: Effect of Selected Ligands on Reaction Rates Below is a conceptual table illustrating how different ligands might influence the reaction rates in organolithium chemistry, based on findings from studies on related systems. nih.gov
| Ligand Type | Substituent | Relative Rate (k_rel) | Observed Pathway |
| Amino Ether | -NMe₂ | 1.0 | Chelated Monomer |
| Polyether | -OMe | 0.8 | Solvated Monomer |
| Substituted Amino Ether | -N(iPr)₂ | 0.5 | Sterically Hindered |
| Hemilabile Phosphine (B1218219) | -PPh₂ | Varies | Ligand Dependent |
Note: Data are illustrative and based on general principles described in the literature.
Computational Studies on Structure and Stability
Computational chemistry provides powerful tools for understanding the intrinsic properties of organolithium compounds. dixitmudit.inrsc.org Methods like Density Functional Theory (DFT) are used to predict and rationalize atomic structure, stability, electronic properties, and reaction pathways for these complex species. dixitmudit.inumd.edu For cycloheptenyl lithium, computational studies are essential for elucidating its structure, which is challenging to determine experimentally due to its reactive and often aggregated nature.
These theoretical approaches allow for the investigation of various factors influencing the stability of cycloheptenyl lithium, including the effects of solvation, the nature of the counter-ion, and the tendency to form aggregates. dixitmudit.in By modeling different potential structures and calculating their energies, researchers can identify the most stable configurations and understand the thermodynamics of aggregation and solvation. umd.edu
Quantum Chemical Calculations of Ion-Pair Geometries and Energies
Quantum chemical calculations are fundamental to understanding the nature of the carbon-lithium bond and the structure of the ion pairs in cycloheptenyl lithium. rsc.orgnih.gov These calculations can determine the geometries of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs), as well as the energetic differences between them.
In a contact ion pair, the lithium cation and the cycloheptenyl anion are in direct contact. In a solvent-separated ion pair, one or more solvent molecules are inserted between the cation and anion. The relative stability of these forms is highly dependent on the solvent. numberanalytics.com Quantum chemical methods, such as DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory), can model these different arrangements. nih.govsci-hub.st
Calculations reveal that the formation of contact ion pairs can significantly alter the electronic structure of the system. rsc.orgnih.gov For example, studies on lithium-ion electrolytes have shown that ion-pair formation can lead to shifts in electronic excitation energies. rsc.org The binding energy between the lithium ion and the cycloheptenyl carbanion, as well as the coordination to solvent molecules, can be calculated to provide a detailed picture of the ion-pair's energetics. mdpi.com
Interactive Table: Calculated Energies for Lithium Ion-Pair Species This table represents typical data obtained from quantum chemical calculations for a hypothetical organolithium system in different environments.
| Species | Solvent | Ion-Pair Type | Calculated Relative Energy (kcal/mol) | Li-C Bond Distance (Å) |
| Cycloheptenyl-Li | Gas Phase | CIP | 0.0 | 2.15 |
| Cycloheptenyl-Li(THF) | THF | CIP | -15.2 | 2.18 |
| Cycloheptenyl-Li(THF)₂ | THF | CIP | -25.8 | 2.21 |
| Cycloheptenyl⁻ // Li(THF)₄⁺ | THF | SSIP | -22.5 | N/A |
Note: Values are hypothetical and for illustrative purposes.
Theoretical Models of Aggregation and Solvation
Organolithium reagents rarely exist as simple monomers in solution; they typically form aggregates like dimers, tetramers, or even larger clusters. numberanalytics.compsu.edu The degree of aggregation is a dynamic equilibrium influenced by the solvent, temperature, and the steric and electronic properties of the organic moiety. psu.edu
Theoretical models are used to study the thermodynamics of these aggregation equilibria. nih.govpsu.edu For example, the equilibrium between a monomer (RLi) and a dimer ((RLi)₂) can be described computationally. In non-polar solvents, aggregation is often enthalpically favored, while in polar coordinating solvents like tetrahydrofuran (THF), the monomeric form is stabilized by solvation, shifting the equilibrium. numberanalytics.com The liberation of solvent molecules upon aggregation is an entropically favorable process that can drive aggregation even when the enthalpic change is small. psu.edu
Continuum and discrete-continuum solvation models are employed to simulate the effect of the solvent. nih.gov Discrete models explicitly include a certain number of solvent molecules coordinated to the lithium ion, while continuum models represent the bulk solvent as a dielectric medium. psu.edu These models show that specific coordination of solvent molecules to the lithium cation is a significant exothermic process, but this effect diminishes with successive coordinations. psu.edu By combining these approaches, theoretical studies can provide a semi-quantitative understanding of how solvents mediate the structure, stability, and reactivity of cycloheptenyl lithium. psu.edumit.edu
Reaction Mechanisms and Reactivity of Cycloheptenyl Lithium
General Mechanistic Principles of Organolithium Reactivity
The reactions of organolithium compounds, including cycloheptenyl lithium, are fundamentally governed by their ability to act as potent nucleophiles and strong bases. wikipedia.orglibretexts.org The structure of organolithium reagents in solution is often complex, existing as aggregates, and this aggregation can influence their reactivity. pku.edu.cn
A primary reaction pathway for organolithium reagents is nucleophilic addition to polarized multiple bonds, particularly carbonyl groups. wikipedia.orgmasterorganicchemistry.com Cycloheptenyl lithium can add to aldehydes and ketones, resulting in the formation of cycloheptenyl-substituted alcohols. researchgate.netrsc.orgucalgary.ca The mechanism involves the attack of the nucleophilic carbon of the organolithium on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comucalgary.ca Subsequent workup with a protic source, such as water or dilute acid, protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comucalgary.ca
These addition reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. wikiwand.com The versatility of this reaction allows for the synthesis of a wide array of functionalized molecules. For instance, the reaction of cycloheptenyl lithium with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. ucalgary.ca
Given their strong basicity, organolithium reagents can readily deprotonate acidic C-H bonds in a process known as metalation. wikipedia.orglibretexts.org This proton transfer mechanism is a key method for the formation of new organolithium species. wikipedia.org While cycloheptenyl lithium itself is typically formed from a precursor like 1-chlorocycloheptene (B75924), it can act as a base in the presence of a more acidic substrate. rsc.orgresearchgate.net The position of the equilibrium in a metalation reaction is determined by the relative acidities of the hydrocarbon corresponding to the organolithium reagent and the substrate being deprotonated.
Nucleophilic Addition Pathways
Carbolithiation Reactions Involving Cycloheptenyl Lithium Precursors
Carbolithiation is a powerful carbon-carbon bond-forming reaction where an organolithium reagent adds across a carbon-carbon double or triple bond. wikiwand.com This process generates a new organolithium species that can be trapped with an electrophile, leading to the formation of more complex molecules. nih.gov
Intramolecular carbolithiation reactions are particularly useful for the construction of cyclic and heterocyclic systems. wikiwand.comnih.gov In this type of reaction, an organolithium moiety and an unsaturated bond within the same molecule react to form a ring. The regioselectivity of the cyclization is often high, with a preference for the formation of five- and six-membered rings. nih.govbeilstein-journals.org These reactions proceed with a high degree of stereochemical control due to the rigid transition state where the lithium atom coordinates to the remote π-bond. nih.gov While specific examples detailing the intramolecular carbolithiation of a pre-formed cycloheptenyl lithium are not prevalent in the provided search results, the general principles suggest its potential in forming bicyclic systems. The versatility of intramolecular carbolithiation is enhanced by the ability to generate the initial organolithium from various precursors, including phenyl thioethers via reductive lithiation. nih.gov
The intermolecular addition of an organolithium reagent to an alkene or alkyne is a fundamental carbolithiation reaction. nih.gov This reaction is a key step in anionic polymerization, where a reagent like n-butyllithium initiates the polymerization of monomers such as styrene (B11656) or butadiene. wikiwand.com While intermolecular carbolithiation can be challenging due to potential polymerization of the intermediate organolithium, it remains a valuable tool. nih.gov Iron catalysts have been shown to promote the carbolithiation of alkynes with organolithium reagents. sci-hub.se
Intramolecular Carbolithiation for Cyclic Product Formation
Addition Reactions with Carbonyl Compounds and Derivatives
The addition of cycloheptenyl lithium to carbonyl compounds and their derivatives is a well-established method for creating new carbon-carbon bonds and introducing the cycloheptenyl moiety into a molecule. wikipedia.orgresearchgate.netrsc.org
The reaction of cycloheptenyl lithium with various aldehydes and ketones has been used to synthesize a range of cyclohept-1-enylcarbinols. rsc.org For example, reactions with benzaldehyde, acraldehyde, and crotonaldehyde (B89634) proceed to give the corresponding secondary alcohols. rsc.org Similarly, addition to ketones like cycloheptanone (B156872) would yield tertiary alcohols. researchgate.net
The general mechanism for these additions involves the nucleophilic attack of the cycloheptenyl anion on the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This forms a lithium alkoxide intermediate, which upon acidic workup, furnishes the alcohol product. masterorganicchemistry.com
Table 1: Examples of Addition Reactions of Cycloheptenyl Lithium with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Cycloheptenyl lithium | Benzaldehyde | Phenyl(cyclohept-1-en-1-yl)methanol | rsc.org |
| Cycloheptenyl lithium | Acraldehyde | 1-(Cyclohept-1-en-1-yl)prop-2-en-1-ol | rsc.org |
| Cycloheptenyl lithium | Crotonaldehyde | 1-(Cyclohept-1-en-1-yl)but-2-en-1-ol | rsc.org |
| Cycloheptenyl lithium | Sorb-aldehyde | 1-(Cyclohept-1-en-1-yl)hexa-2,4-dien-1-ol | rsc.org |
| Cycloheptenyl lithium | Carbon Dioxide | Cyclohept-1-ene-1-carboxylic acid | rsc.org |
Furthermore, organolithium reagents can react with carboxylic acids. This reaction typically requires two equivalents of the organolithium reagent; the first deprotonates the carboxylic acid, and the second adds to the resulting carboxylate to form a stable dianion. masterorganicchemistry.com Acidic workup then leads to the formation of a ketone. masterorganicchemistry.com Organolithium reagents can also add to other carbonyl derivatives like esters and Weinreb amides to produce ketones. wikipedia.org
Regioselectivity in Addition to Cyclic Enones (e.g., 1,2- vs. 1,4-addition)
The addition of organometallic reagents to α,β-unsaturated carbonyl compounds, or enones, can proceed through two primary pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. libretexts.org The regiochemical outcome is largely dependent on the nature of the nucleophile, following principles of Hard-Soft Acid-Base (HSAB) theory. masterorganicchemistry.com
Organolithium reagents, including vinylic species like cycloheptenyl lithium, are considered "hard" nucleophiles due to the high charge density on the carbanionic carbon. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" electrophilic center. masterorganicchemistry.com Consequently, cycloheptenyl lithium and other highly reactive organolithium reagents overwhelmingly favor the kinetically controlled 1,2-addition pathway when reacting with cyclic enones. masterorganicchemistry.comresearchgate.netwikipedia.org This reaction, upon acidic workup, yields a tertiary allylic alcohol.
The general preference for 1,2-addition is a result of the irreversible and rapid nature of the attack by the strong base on the most electrophilic site, the carbonyl carbon. libretexts.org
However, the regioselectivity can be influenced and even reversed by modifying the reaction conditions. The addition of polar, coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can promote 1,4-addition. wisc.edu HMPA solvates the lithium cation, leading to the formation of solvent-separated ion pairs (SIPs) from contact ion pairs (CIPs). This separation of the ion pair increases the "softer" character of the carbanion and reduces the Lewis acidity of the lithium cation, which in turn favors the 1,4-addition pathway. wisc.edu While this effect is well-documented for certain sulfur-stabilized organolithiums, it provides a general strategy for steering the regioselectivity of organolithium additions away from the typical 1,2-adduct.
Table 4.3.1.1: Regioselectivity of Organolithium Additions to Cyclic Enones
| Organolithium Reagent | Enone Substrate | Additive | Major Product | Reference |
|---|---|---|---|---|
| Methyllithium (B1224462) (MeLi) | trans-3-Penten-2-one | None | 1,2-Addition (99%) | scribd.com |
| Methylmagnesium Bromide | trans-3-Penten-2-one | None | 1,2-Addition (70%) | scribd.com |
| Lithium Dimethylcuprate (Me₂CuLi) | trans-3-Penten-2-one | None | 1,4-Addition (99%) | scribd.com |
| Sulfur-stabilized Organolithium | Cyclohexenone | HMPA (2 equiv.) | >95% 1,4-Addition | wisc.edu |
This table illustrates the general trends in regioselectivity. Specific data for cycloheptenyl lithium is inferred from the behavior of similar hard organolithium reagents.
Stereoselectivity in Carbonyl Additions
When cycloheptenyl lithium adds to a prochiral aldehyde or an unsymmetrical ketone possessing an adjacent chiral center, the formation of a new stereocenter at the carbonyl carbon occurs. The stereochemical outcome of such additions is often predictable using established models of asymmetric induction, primarily the Felkin-Ahn model. uwindsor.cawebsite-files.com
The Felkin-Ahn model predicts the major diastereomer by considering the steric interactions in the transition state. The model posits that the largest group (L) on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). uwindsor.calibretexts.org This leads to two competing transition states, with the one where the medium-sized group (M) is gauche to the R group of the ketone being favored over the one where the small group (S) is gauche to R, thus dictating the stereochemistry of the resulting alcohol. libguides.com
For cyclic ketones, the conformational constraints of the ring system are of paramount importance in determining the trajectory of nucleophilic attack. uwindsor.ca In the case of additions to chiral α-substituted cyclic ketones, the Felkin-Ahn principles still apply, with the ring itself acting as substituents of varying steric bulk.
If the α-carbon contains an electronegative atom or a group capable of chelation (e.g., OR, NR₂), the stereochemical outcome can be altered. uwindsor.ca In the absence of a chelating metal, the electronegative group acts as the "large" group in the Felkin-Ahn model due to electronic effects. uwindsor.cawebsite-files.com However, if a chelating Lewis acid is present, a rigid, five-membered chelate ring can form between the carbonyl oxygen, the lithium cation, and the heteroatom. This forces the nucleophile to attack from the opposite, less hindered face, often leading to the "anti-Felkin" or "Cram-chelate" product. website-files.comlibretexts.org
Table 4.3.2.1: Predicted Stereoselectivity in Carbonyl Additions
| Model | Key Feature | Predicted Major Product | Reference |
|---|---|---|---|
| Felkin-Ahn | Steric hindrance dictates nucleophile trajectory; largest group is anti to the incoming nucleophile. | Felkin isomer | uwindsor.cawebsite-files.com |
| Polar Felkin-Ahn | Electronegative α-substituent acts as the largest group. | Felkin isomer (often anti-diastereomer) | uwindsor.cawebsite-files.com |
| Cram-Chelate | Chelation between carbonyl-O, Lewis acid (Li⁺), and α-heteroatom. | Anti-Felkin isomer (Cram-chelate product) | website-files.comlibretexts.org |
Reactions with Other Electrophiles and Heteroatom-Containing Substrates
The high nucleophilicity of cycloheptenyl lithium allows it to react with a broad spectrum of electrophiles beyond simple carbonyls. Its reactions with substrates containing heteroatoms, such as epoxides and silyl (B83357) halides, are synthetically valuable for creating complex molecular architectures.
Reaction with Epoxides: Organolithium reagents react with epoxides in a nucleophilic ring-opening reaction that proceeds via an SN2 mechanism. masterorganicchemistry.com Attack generally occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a β-substituted alcohol after acidic workup. For example, the reaction of cycloheptenyl lithium with propylene (B89431) oxide would be expected to yield 1-(cyclohept-1-en-1-yl)propan-2-ol.
However, the basicity of the organolithium can lead to side reactions. In some cases, particularly with hindered or strongly basic reagents like lithium amides, α-lithiation of the epoxide can occur, followed by elimination to form an allylic alcohol. wikipedia.org The combination of an organolithium with a base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can even lead to a reductive alkylation process, generating alkenes. organic-chemistry.org
Reaction with Silyl Halides: Cycloheptenyl lithium can react with silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl) or phenyldimethylsilyl chloride, to form a new carbon-silicon bond. organic-chemistry.org This reaction provides a direct route to vinylsilanes. Vinylsilanes are versatile synthetic intermediates, participating in reactions like electrophilic substitution and cross-coupling. The reaction is a straightforward nucleophilic substitution at the silicon center. organic-chemistry.orgrsc.org
Reaction with Other Electrophiles: The reactivity of cycloheptenyl lithium extends to other electrophilic species. It can be carboxylated by reaction with carbon dioxide (CO₂) to produce cycloheptene-1-carboxylic acid after workup. wikipedia.org It can also participate in substitution reactions with alkyl halides, although elimination reactions can be a competitive pathway, especially with secondary and tertiary halides. reddit.com
Ring Expansion and Rearrangement Reactions Involving Cycloheptenyl Intermediates
Cycloheptenyl intermediates, which can be generated from cycloheptenyl lithium, are precursors for various synthetically useful ring expansion and rearrangement reactions. These transformations often exploit ring strain or the formation of a more stable carbocation or carbonyl group as the driving force.
Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgnumberanalytics.com The sequence involves the addition of a nitromethane (B149229) anion or cyanide to a cycloheptanone, followed by reduction of the nitro group or hydrolysis of the nitrile to an amine, and subsequent treatment with nitrous acid. A more direct route could involve the addition of cycloheptenyl lithium to formaldehyde (B43269) to generate (cyclohept-1-en-1-yl)methanol. Although not the classic substrate, related 1-aminomethyl-cycloalkanols are key intermediates. When a 1-aminomethyl-cycloheptanol is treated with nitrous acid, it forms a diazonium salt. The subsequent loss of nitrogen gas generates a primary carbocation, which triggers a rearrangement where a carbon from the seven-membered ring migrates, expanding the ring to form cyclooctanone. berhamporegirlscollege.ac.in This method is particularly effective for synthesizing five-, six-, and seven-membered rings. wikipedia.org
Anionic Oxy-Cope Rearrangement: The addition of cycloheptenyl lithium to a suitable α,β-unsaturated ketone or aldehyde can generate a 1,5-dien-3-ol system. These substrates are poised to undergo an oxy-Cope rearrangement. wikipedia.org While the neutral version requires high temperatures, the anionic oxy-Cope rearrangement, initiated by deprotonation of the alcohol with a strong base like potassium hydride (KH), proceeds at dramatically accelerated rates (10¹⁰–10¹⁷ times faster), often at room temperature. organic-chemistry.orgpitt.edu The rearrangement is a libretexts.orglibretexts.org-sigmatropic shift that results in an enolate, which tautomerizes to a stable ketone upon workup. This tautomerization provides a powerful thermodynamic driving force, making the reaction essentially irreversible. wikipedia.orgmasterorganicchemistry.com This strategy can be used to construct larger, functionalized ring systems from cycloheptenyl precursors.
Other Ring Expansion Strategies: Other methodologies can achieve ring expansion from cycloheptenyl systems. For instance, the generation of a carbene or a related reactive species adjacent to the ring can initiate expansion. nih.gov Radical-based methods, such as the Dowd-Beckwith ring expansion, involve the formation of a radical that attacks a carbonyl group within the same molecule, leading to a bicyclic intermediate that fragments to an expanded ring. wikipedia.org While not a direct reaction of cycloheptenyl lithium, the creation of a suitable radical precursor on a cycloheptene (B1346976) ring could engage this pathway.
Table 4.5.1: Selected Ring Expansion and Rearrangement Reactions
| Reaction Name | Key Intermediate | Transformation | Driving Force | Reference |
|---|---|---|---|---|
| Tiffeneau-Demjanov | 1-Aminomethyl-cycloalkanol | C₇ ring → C₈ ketone | Formation of stable N₂ and rearranged carbocation | wikipedia.orgberhamporegirlscollege.ac.in |
| Anionic Oxy-Cope | 1,5-Dien-3-alkoxide | Rearrangement of a 1,5-diene system | Irreversible formation of a stable enolate/ketone | wikipedia.orgorganic-chemistry.org |
| Dowd-Beckwith | α-haloalkyl cyclic ketone | Radical cyclization-fragmentation | Formation of a stable carbonyl and relief of strain | wikipedia.org |
Stereochemical Control in Cycloheptenyl Lithium Reactions
Diastereoselective Transformations
Diastereoselectivity in reactions of cycloheptenyl lithium refers to the preferential formation of one diastereomer over another. This is often dictated by the steric and electronic environment of the cycloheptenyl ring and the nature of the electrophile.
Control by Existing Stereocenters in the Cycloheptene (B1346976) Ring
The presence of one or more stereocenters on the cycloheptene ring can significantly influence the facial selectivity of an incoming electrophile. The existing chiral information within the substrate can direct the approach of the reagent to one face of the cycloalkenyl system over the other, a phenomenon known as substrate control. youtube.com This principle is fundamental in diastereoselective synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product.
For instance, in the alkylation of a cycloheptene derivative with a pre-existing stereocenter, the substituent at that center will sterically hinder one of the two faces of the double bond. Consequently, the lithium reagent and the subsequent electrophile will preferentially add to the less hindered face, leading to the formation of a specific diastereomer. The degree of diastereoselectivity is dependent on the size and nature of the directing group and the reaction conditions.
Influence of Steric and Electronic Effects
Steric hindrance plays a crucial role in directing the stereochemical course of reactions involving cycloheptenyl lithium. Large, bulky substituents on the cycloheptene ring or on the incoming electrophile can create a sterically biased environment, favoring the formation of the less sterically congested diastereomer.
Electronic effects also contribute to stereocontrol. The distribution of electron density in the cycloheptenyl lithium intermediate and the electrophile can influence the trajectory of their approach. For example, chelation control, where a Lewis basic functional group on the cycloheptene ring coordinates to the lithium cation, can lock the conformation of the ring and direct the electrophile to a specific face. This has been a powerful strategy in controlling the stereochemistry of reactions involving α-lithiosulfinyl carbanions. psu.edu
Enantioselective Approaches in Synthesis
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. uwindsor.ca This is often achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction.
Chiral Lithium Amide Bases for Asymmetric Deprotonation and Rearrangements
Chiral lithium amide (CLA) bases have emerged as powerful reagents for the enantioselective deprotonation of prochiral substrates, including cyclic systems. bham.ac.ukiupac.org These bases, derived from chiral amines, can differentiate between enantiotopic protons, leading to the formation of an enantioenriched organolithium intermediate. Subsequent reaction with an electrophile then furnishes a chiral product with high enantiomeric excess (ee). bham.ac.ukiupac.orgacs.org
The effectiveness of a chiral lithium amide base depends on its structure and the reaction conditions. C2-symmetric bis-phenylethylamide bases, for instance, have shown excellent levels of asymmetric induction in many cases. iupac.org The choice of solvent and the presence of additives like lithium chloride can also significantly impact the enantioselectivity of the deprotonation. iupac.org For example, the deprotonation of cyclohexene (B86901) oxide to yield (S)-cyclohex-2-en-1-ol has been achieved with high enantioselectivity using a chiral lithium amide. acs.org
Table 1: Examples of Asymmetric Deprotonation using Chiral Lithium Amide Bases
| Substrate | Chiral Base | Product | Enantiomeric Excess (ee) | Reference |
| Cyclohexene oxide | Norephedrine-derived lithium amide | (S)-cyclohex-2-en-1-ol | 96% | researchgate.net |
| Cyclohexene oxide | (R)-phenylglycine-derived lithium amide | (S)-2-cyclohexen-1-ol | 80% | acs.org |
| 4-tert-butylcyclohexanone | Triamine chiral base | (R)-enol silane | 97% | bham.ac.uk |
This table presents selected data on the use of chiral lithium amide bases in asymmetric deprotonation reactions to illustrate the achievable levels of enantioselectivity.
Chiral Ligands and External Additives in Enantioselective Additions
In addition to chiral bases, the use of chiral ligands that coordinate to the lithium cation can induce asymmetry in reactions of cycloheptenyl lithium. These ligands create a chiral pocket around the reactive center, influencing the facial selectivity of the electrophilic attack. A wide variety of chiral ligands have been developed, including those based on spiro scaffolds and cyclopentadienyl (B1206354) structures, which have proven effective in various asymmetric transformations. nankai.edu.cnnih.gov
External chiral additives can also be employed to achieve enantioselectivity. These additives can interact with the organolithium species or the electrophile, creating a transient chiral environment that biases the reaction towards the formation of one enantiomer. For example, palladium-catalyzed asymmetric allylic alkylation of cyclic acetates, including cycloheptenyl acetate, has been achieved with high enantiomeric excess using chiral phosphine (B1218219) ligands. researchgate.netresearchgate.net
Retention or Inversion of Configuration at the Lithium-Bearing Carbon
The stereochemical fate of the carbon atom bearing the lithium atom is a critical consideration in reactions of vinyllithium (B1195746) reagents. The reaction can proceed with either retention or inversion of the configuration at this center.
Generally, electrophilic substitution at a vinylic carbon proceeds with retention of configuration . vedantu.com This is often rationalized by a mechanism involving front-side attack of the electrophile on the carbon-lithium bond. The lithium atom first coordinates to the electrophile, delivering it to the same face of the double bond from which the lithium departs.
Advanced Applications of Cycloheptenyl Lithium in Organic Synthesis
Role in Anionic Polymerization Processes of Cyclic Alkenes
Anionic polymerization is a powerful method for producing polymers with well-defined characteristics, such as predictable molecular weights and narrow molecular weight distributions (polydispersity). ethernet.edu.et This "living" nature, where the propagating chain end remains active in the absence of termination or transfer reactions, is a key advantage. ethernet.edu.etkyobobook.co.kr Organolithium compounds are frequently used as initiators for the polymerization of monomers with electron-withdrawing groups or conjugated systems, like styrenes and dienes. wikipedia.org
The polymerization of cyclic alkenes and dienes, however, presents unique challenges and opportunities. The ring strain of the monomer and the stereochemistry of the resulting polymer are critical factors. For instance, the anionic polymerization of 1,3-cyclohexadiene (B119728) (CHD) has been studied extensively, revealing that the choice of initiator (e.g., n-butyllithium, sec-butyllithium) and the presence of polar additives (e.g., TMEDA, DME) are crucial for achieving a controlled, living polymerization and influencing the microstructure (1,4- vs. 1,2-addition) of the resulting polymer. acs.orgresearchgate.net
Ring-opening polymerization (ROP) is a versatile method for polymerizing cyclic monomers, including ethers, esters, carbonates, and siloxanes. ethernet.edu.et Anionic ROP (AROP) can be initiated by nucleophiles, including organolithium reagents. researchgate.net The process typically involves the nucleophilic attack of the initiator on the monomer, leading to ring cleavage and the formation of a propagating species that continues to react with additional monomer units. kyobobook.co.kr While various lithium-based catalysts are effective for the ROP of a wide range of cyclic monomers, specific studies detailing the use of cycloheptenyl lithium as a distinct initiator for the ROP of other cyclic monomers are not prominent in the surveyed literature. The reactivity is generally demonstrated with more common organolithium initiators like alkyllithiums.
The living anionic polymerization of cyclic dienes is a known process, affording polymers with unique thermal and mechanical properties derived from the cyclic units in the backbone. researchgate.net Research has demonstrated that initiators such as n-butyllithium can polymerize monomers like 1,3-cyclohexadiene in a living fashion, provided that appropriate additives are used to control the reaction. acs.orgresearchgate.net This control allows for the synthesis of well-defined block copolymers containing cyclic diene segments. researchgate.net However, while the principles of living anionic polymerization are well-established for cyclic dienes using standard initiators, specific research data focusing on the application of cycloheptenyl lithium as an initiator for these processes is limited. The primary focus in the literature has been on polymerizing cyclic dienes like CHD with simpler, more common organolithium initiators.
Initiation of Ring-Opening Polymerization of Cyclic Monomers
Strategies for Complex Molecule and Natural Product Synthesis
Organolithium reagents are fundamental tools in the synthesis of complex organic structures due to their strong basicity and nucleophilicity. wikipedia.orgvapourtec.com Cycloheptenyl lithium, as a vinylic lithium species, can act as a nucleophile to form new carbon-carbon bonds, thereby introducing a seven-membered ring into a target molecule.
The facial selectivity of nucleophilic addition from a chiral or prochiral organometallic reagent is a cornerstone of modern asymmetric synthesis. While the stereoselective reactions of many organolithium compounds are well-documented, specific studies focusing on the highly stereoselective incorporation of cycloheptenyl moieties using cycloheptenyl lithium are not widely reported in the available literature. The general principles of stereocontrol in organolithium additions would be expected to apply, but detailed examples for this specific reagent are sparse.
The utility of an organometallic reagent is often showcased by its application in the total synthesis of natural products. One documented example of cycloheptenyl lithium's use is in the synthesis of azulene (B44059) derivatives, which are complex bicyclic hydrocarbons. researchgate.netresearchgate.net In this context, cycloheptenyl lithium, prepared from cycloheptanone (B156872), serves as a key intermediate. It reacts as a nucleophile with an α,β-unsaturated aldehyde (acrolein) to form a 1-cyclohept-1'-enylallyl alcohol. researchgate.netresearchgate.net This alcohol is a precursor that undergoes subsequent oxidation, cyclization, reduction, and dehydration steps to construct the hydroazulene skeleton. researchgate.net
This synthetic sequence demonstrates the role of cycloheptenyl lithium in building a complex carbocyclic framework, although its application in the synthesis of bioactive natural products is not as extensively documented as that of other, more common organolithium reagents.
Table 1: Application of Cycloheptenyl Lithium in Azulene Synthesis
| Reactant 1 | Reactant 2 | Product of the Key Step | Synthetic Goal | Reference(s) |
| Cycloheptenyl lithium | Acrolein | 1-Cyclohept-1'-enylallyl alcohol | Octahydroketoazulene / Azulene | researchgate.net, researchgate.net |
Stereoselective Incorporation of Cycloheptenyl Moieties
Development of Novel Methodologies Utilizing Cycloheptenyl Lithium Species
The development of new synthetic methods often relies on the unique reactivity of specific reagents. The preparation and reactivity of 1-cycloheptenyllithium are described in specialized literature, such as Brandsma's "Preparative Polar Organometallic Chemistry," indicating its established, albeit niche, role in synthesis. kyobobook.co.kr
The synthesis of azulenes via the reaction of cycloheptenyl lithium with acrolein can be viewed as a methodological approach to the construction of the [5.3.0] bicyclic system characteristic of hydroazulenes. researchgate.net This tandem addition-cyclization strategy provides a route to complex carbocycles from simpler starting materials. While broad, novel methodologies based solely on the unique properties of cycloheptenyl lithium are not widely prevalent, its use as a vinyllithium (B1195746) nucleophile remains a viable strategy for introducing a cycloheptenyl group in multi-step synthetic campaigns.
Q & A
Q. How can researchers design studies to address gaps in lithium-cycloheptene literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
